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Introduction

0-304 is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein
kinase) activator.[1][2] As a master regulator of cellular and organismal energy homeostasis,
AMPK is a prime therapeutic target for metabolic diseases.[3][4] AMPK activity is known to
decline with age, obesity, and physical inactivity.[3] O-304 has demonstrated significant
potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D), obesity,
fatty liver disease, and associated cardiovascular complications. These notes provide an
overview of 0-304's mechanism of action, applications in metabolic disease research, and
detailed protocols for its use in key experiments.

Mechanism of Action

0-304 is a direct AMPK activator. Its primary mechanism involves increasing AMPK activity by
suppressing the dephosphorylation of the catalytic alpha-subunit at threonine-172 (p-T172) by
protein phosphatase 2C (PP2C). This action sustains the activated state of AMPK, leading to a
cascade of downstream effects that improve metabolic health. Notably, this mechanism does
not deplete cellular ATP levels.

Furthermore, recent studies have revealed that O-304 also functions as a mitochondrial
uncoupler. This dual mechanism promotes both insulin-independent glucose uptake and its
subsequent utilization, preventing the accumulation of glycogen in skeletal muscle and heart
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tissue—a common issue with other AMPK activators. By generating a metabolic demand, O-
304 mimics the effects of exercise, enhancing energy expenditure.
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Caption: 0-304 Signaling Pathway.

Applications in Metabolic Disease Research

0-304 is a versatile tool for investigating various aspects of metabolic diseases.

o Type 2 Diabetes (T2D): 0-304 has been shown to improve glucose homeostasis by
stimulating insulin-independent glucose uptake in skeletal muscle. It reduces hyperglycemia,
hyperinsulinemia, and insulin resistance. Additionally, 0-304 helps preserve pancreatic (3-cell
function by reducing metabolic stress and promoting [3-cell rest.
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e Obesity: In diet-induced obese (DIO) animal models, O-304 treatment leads to a reduction in
body weight and fat mass. It also induces a metabolic switch from carbohydrate to fatty acid
utilization as the primary energy source, suggesting an increase in overall energy
expenditure.

o Fatty Liver Disease (MASLD/NAFLD): 0-304 has demonstrated efficacy in mitigating liver
steatosis. It reduces hepatic de novo lipogenesis and increases lipid oxidation. Studies with
the related compound ATX-304 showed diminished liver fibrosis and lower blood cholesterol
levels.

o Cardiovascular Complications: 0-304 improves cardiovascular function. It has been shown
to increase stroke volume, cardiac output, and peripheral microvascular perfusion in animal
models and T2D patients. It also helps reduce blood pressure.

o Diabetic Kidney Disease (DKD): 0-304 shows potential for treating DKD. It has been
observed to reduce the estimated glomerular filtration rate (eGFR) in both diabetic patients
and obese non-diabetic subjects, a beneficial hemodynamic effect that may protect against
hyperfiltration-induced kidney damage.

Data Presentation: Summary of O-304 Effects

Table 1: Effects of 0-304 in Preclinical Models (Mice)
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0-304
Parameter Model . Key Findings Reference(s)
Dose/Duration
Reverted
established
] Diet-Induced o obesity and
Body Weight & 2 mglg in diet
Obese (DIO) reduced body
Fat . for 6 weeks .
hlIAPPtg Mice fat despite
increased food
intake.
Significantly
reduced fasting
Glucose & ] 0.8 mg/g in diet glucose and
DIO CBA Mice
Insulin for 7 weeks insulin levels;
improved HOMA-
IR.
Dose-
0.4, 0.8, 2 mg/g dependently
Liver Fat DIO CBA Mice in diet for 7 prevented and
weeks reduced hepatic
steatosis.
Increased [*8F]-
Skeletal Muscle ] 2 mg/gindietfor FDG uptake in
DIO CBA Mice
Glucose Uptake 2 weeks calf and thigh
muscles.
Increased stroke
_ _ _ 0.8and 2 mg/gin  volume and
Cardiac Function  DIO CBA Mice

diet

normalized heart

rate.

| Insulin Resistance | Aged Mice (lean) | 0.5 mg/g in diet for 6 months | Prevented and reverted

age-associated hyperinsulinemia and insulin resistance. | |

Table 2: Effects of 0-304 in Human Clinical Trials
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0-304
Parameter Population . Key Findings Reference(s)
Dose/Duration

) . . Reduced
Fasting Plasma  T2D Patients Not specified .
fasting plasma

Glucose on Metformin (Phase lla)
glucose levels.
] Reduced HOMA-
Insulin ) - S
] T2D Patients on Not specified IR, indicating
Resistance ) ) ) )
Metformin (Phase lla) improved insulin
(HOMA-IR) o
sensitivity.
Improved
] ) N peripheral
Microvascular T2D Patients on Not specified ]
] ) microvascular
Perfusion Metformin (Phase lla) o
perfusion in the
calf muscle.
) - Reduced
T2D Patients on Not specified .
Blood Pressure ) systemic blood
Metformin (Phase lla)
pressure.

| eGFR | T2D Patients & Obese non-diabetics | Not specified (Phase | & lla) | Potently reduced
eGFR through a rapid and reversible hemodynamic effect. | |

Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from methodologies used to assess the insulin-independent effects of
0-304 on glucose uptake in skeletal muscle cells.

1. Materials and Reagents:

L6 rat skeletal myoblasts

DMEM (high glucose), FBS, Penicillin-Streptomycin

Horse serum
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0-304 (stock dissolved in DMSO)

2-Deoxy-D-[3H]glucose or 2-Deoxy-D-[**C]glucose

Krebs-Ringer-HEPES (KRH) buffer

Phloretin, Cytochalasin B

Scintillation counter and fluid
. Cell Culture and Differentiation:

Culture L6 myoblasts in high-glucose DMEM with 10% FBS and 1% Pen-Strep.

Seed cells into 12-well plates.

Once confluent, induce differentiation by switching to DMEM with 2% horse serum.

Maintain for 5-7 days until myotubes are formed, changing media every 48 hours.
. 0-304 Treatment and Glucose Uptake:

Wash differentiated myotubes twice with serum-free DMEM.

Starve cells in serum-free DMEM for 2-4 hours.

Pre-incubate cells with desired concentrations of 0-304 (e.g., 1-20 uM) or vehicle (DMSO) in
KRH buffer for 30-60 minutes.

Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[3H]glucose (1 pCi/mL)
and unlabeled 2-Deoxy-D-glucose (10 pM).

Incubate for 10 minutes at 37°C.

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold
KRH buffer containing a glucose transport inhibitor (e.g., phloretin or cytochalasin B).

Lyse the cells with 0.1 M NaOH.
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» Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure
radioactivity using a scintillation counter.

» Use another aliquot of the lysate to determine protein concentration (e.g., via BCA assay) for
normalization.

4. Data Analysis:

» Normalize radioactive counts to protein concentration.

o Express data as fold change relative to the vehicle-treated control group.

o Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.
Protocol 2: In Vivo Evaluation in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes a typical study to assess the therapeutic effects of O-304 on obesity
and metabolic parameters in mice.

1. Animals and Diet:

e Male C57BL/6J or CBA mice (6-8 weeks old).
e High-Fat Diet (HFD, e.g., 60% kcal from fat).
» Standard chow diet (Control).

e 0-304 formulated into the HFD (e.g., 0.4, 0.8, or 2 mg/g of diet) or prepared for oral gavage
(dissolved in 2% w/v methylcellulose).

2. Experimental Workflow:

o Acclimatization: House mice for one week under standard conditions (12h light/dark cycle,
22°C) with ad libitum access to water and chow.

« Induction of Obesity: Feed mice an HFD for 9-15 weeks to induce obesity, insulin resistance,
and hyperglycemia. A control group remains on the standard chow diet.
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e Treatment:
o Randomize HFD-fed mice into treatment groups (e.g., Vehicle control, O-304).
o Administer O-304 either mixed in the HFD or via daily oral gavage (e.g., 100 mg/kg).
o Continue treatment for 4-8 weeks.
e Monitoring:
o Measure body weight and food intake weekly.
o Monitor fasting blood glucose and insulin levels bi-weekly from tail vein blood.
o Metabolic Phenotyping (Final Week):

o Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal
(IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120
minutes.

o Body Composition: Analyze fat and lean mass using EchoMRI or DEXA scan.
e Terminal Procedures:

o At the end of the study, euthanize mice after fasting.

o Collect blood for final analysis of plasma insulin, lipids, etc.

o Harvest tissues (liver, skeletal muscle, heart, adipose tissue) and snap-freeze in liquid
nitrogen or fix in formalin for histology and molecular analysis (e.g., Western blotting for p-
AMPK, gene expression analysis).
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Study Setup

1. Acclimatization
(2 week)

:

2. Obesity Induction
(HFD, 9-15 weeks)

:

3. Randomization

Treatment Phase

4. O-304 Administration
(4-8 weeks)

5. Weekly Monitoring
(Body Weight, Food Intake)

Analysis Phase

6. Metabolic Phenotyping
(GTT, Body Composition)

7. Euthanasia & Tissue Collection

8. Data Analysis
(Biochemical, Molecular, Histology)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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